1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as medicinal chemistry and materials science. The incorporation of fluorine and iodine atoms into the bicyclo[1.1.1]pentane framework can significantly alter the compound’s physicochemical properties, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Industrial production methods for such compounds often involve scalable approaches that ensure high yields and purity. Techniques such as flow chemistry and continuous processing are commonly employed to achieve these goals .
Chemical Reactions Analysis
1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane can undergo a variety of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to introduce additional functional groups or to modify existing ones.
Coupling Reactions:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield an azido derivative, which can further undergo click chemistry reactions .
Scientific Research Applications
1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure and functional groups make it a valuable scaffold for drug design.
Materials Science: The rigid bicyclo[1.1.1]pentane core can be used to create novel materials with unique mechanical and electronic properties.
Chemical Biology: The compound can be used as a probe to study biological systems.
Mechanism of Action
The mechanism by which 1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane exerts its effects depends on its specific application:
Materials Science: The rigid structure of the bicyclo[1.1.1]pentane core can enhance the mechanical properties of materials, making them more durable and resistant to deformation.
The molecular targets and pathways involved in these effects vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane: This compound lacks the methyl group, which can affect its physicochemical properties and reactivity.
1-(3-Methylphenyl)-3-iodobicyclo[1.1.1]pentane: This compound lacks the fluorine atom, which can influence its electronic properties and interactions with biological targets.
1-(2-Fluoro-3-methylphenyl)-3-chlorobicyclo[1.1.1]pentane:
The uniqueness of this compound lies in its combination of fluorine, methyl, and iodine substituents, which provide a distinct set of properties and reactivity patterns .
Properties
IUPAC Name |
1-(2-fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FI/c1-8-3-2-4-9(10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBZTTIHOAJOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C23CC(C2)(C3)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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